1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole
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Overview
Description
“1-(2-Methyl-3-phenylsulfanylheptan-3-yl)benzotriazole” is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with a bicyclic structure, which can be viewed as fused rings of the aromatic compounds benzene and triazole . It has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
Synthesis Analysis
Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Molecular Structure Analysis
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .Chemical Reactions Analysis
Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes . Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .Physical and Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid . It has a molar mass of 119.127 g·mol−1 . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .Mechanism of Action
Benzotriazole derivatives act as agonists for many proteins . For instance, vorozole and alizapride have useful inhibitory properties against different proteins . Benzotriazole esters are used as mechanism-based inactivators to treat severe acute respiratory syndrome (SARS) by inhibiting the SARS 3CL protease of the SARS-CoV-1 virus .
Safety and Hazards
Future Directions
The versatile nature of benzotriazole and its derivatives opens up a wide range of possibilities for future research. Its unique physicochemical properties make it an ideal synthetic auxiliary . Further exploration of its potential in the synthesis of diverse pharmacologically important heterocyclic skeletons could lead to the development of new pharmaceutical lead structures .
Properties
IUPAC Name |
1-(2-methyl-3-phenylsulfanylheptan-3-yl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-4-5-15-20(16(2)3,24-17-11-7-6-8-12-17)23-19-14-10-9-13-18(19)21-22-23/h6-14,16H,4-5,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPCJSCOTLEDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)C)(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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